molecular formula C22H12ClF3O2 B12549989 Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester CAS No. 183589-72-2

Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester

Cat. No.: B12549989
CAS No.: 183589-72-2
M. Wt: 400.8 g/mol
InChI Key: HWQOVBJWEKOMOT-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoic acid moiety substituted with a trifluoromethyl group, a chloro group, and a phenylethynyl group. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester typically involves multi-step organic reactions. One common method includes the esterification of 3-(trifluoromethyl)benzoic acid with 4-chloro-2-(phenylethynyl)phenol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism by which benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl and chloro groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylethynyl group can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(trifluoromethyl)-, 4-chloro-2-(phenylethynyl)phenyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

183589-72-2

Molecular Formula

C22H12ClF3O2

Molecular Weight

400.8 g/mol

IUPAC Name

[4-chloro-2-(2-phenylethynyl)phenyl] 3-(trifluoromethyl)benzoate

InChI

InChI=1S/C22H12ClF3O2/c23-19-11-12-20(16(14-19)10-9-15-5-2-1-3-6-15)28-21(27)17-7-4-8-18(13-17)22(24,25)26/h1-8,11-14H

InChI Key

HWQOVBJWEKOMOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=CC(=C2)Cl)OC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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